1'-isobutyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
CAS No.:
Cat. No.: VC14837327
Molecular Formula: C25H27N3O2
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27N3O2 |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 1'-(2-methylpropyl)-2-propanoylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one |
| Standard InChI | InChI=1S/C25H27N3O2/c1-4-22(29)28-14-13-18-17-9-5-7-11-20(17)26-23(18)25(28)19-10-6-8-12-21(19)27(24(25)30)15-16(2)3/h5-12,16,26H,4,13-15H2,1-3H3 |
| Standard InChI Key | OCTSQLNDNKSCCK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N1CCC2=C(C13C4=CC=CC=C4N(C3=O)CC(C)C)NC5=CC=CC=C25 |
Introduction
Structural Overview
The molecular structure of 1'-isobutyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one includes:
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A spiro linkage connecting the beta-carboline core with an indole moiety.
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Substituents such as an isobutyl group at position 1' and a propionyl group at position 2.
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A tetrahydro configuration that contributes to its three-dimensional complexity.
This unique arrangement makes the compound suitable for interactions with biological targets, such as enzymes or receptors.
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic reactions, typically requiring:
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Controlled reaction conditions (e.g., temperature and pH) to optimize yield and purity.
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Catalysts or alternative solvents to influence reaction pathways and product characteristics.
Key steps often include:
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Formation of the beta-carboline core via Pictet-Spengler condensation.
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Introduction of the spiro-indole structure through cyclization reactions.
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Functionalization with isobutyl and propionyl groups.
The use of advanced synthetic techniques ensures high precision in achieving the desired stereochemistry.
Pharmacological Potential
Beta-carbolines are known for diverse biological activities, including:
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Neuroprotection: Modulation of neurotransmitter systems.
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Antioxidant properties: Scavenging free radicals due to their conjugated systems.
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Receptor interactions: Agonistic or antagonistic effects on serotonin or benzodiazepine receptors.
Mechanism of Action
The mechanism of action for compounds in this class often involves:
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Binding to receptor sites via hydrogen bonding or hydrophobic interactions.
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Modulation of enzymatic activity through competitive inhibition or allosteric effects.
For this specific compound, its bulky spiro structure may enhance selectivity toward certain biological targets.
Molecular Data Table
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O |
| Molecular Weight | ~332 g/mol |
| Structural Complexity | High (due to spiro linkage) |
| Solubility | Limited in water; soluble in organic solvents |
| Reactivity | Moderate; influenced by substituents |
Research Applications
This compound is primarily studied for:
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Drug Development: Potential lead compound for neuroprotective agents.
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Synthetic Chemistry: Model for developing novel spiro-beta-carbolines.
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Biological Assays: Testing receptor binding affinities and enzymatic interactions.
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